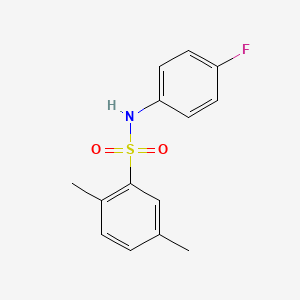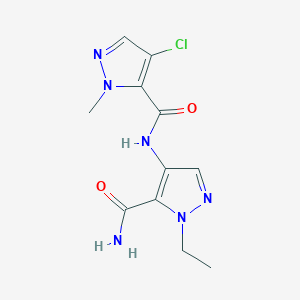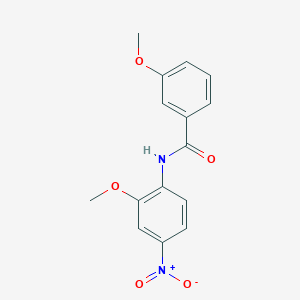![molecular formula C30H38N2O3 B10964042 10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10964042.png)
10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their significant effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants. This particular compound is characterized by its unique structure, which includes a hexanoyl group, a propoxyphenyl group, and a dibenzo[b,e][1,4]diazepin-1-one core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Dibenzo[b,e][1,4]diazepin-1-one Core: This step typically involves the condensation of o-phenylenediamine with a diketone such as dimedone under acidic conditions to form the dibenzo[b,e][1,4]diazepin-1-one core.
Introduction of the Hexanoyl Group: The hexanoyl group can be introduced through an acylation reaction using hexanoyl chloride in the presence of a base such as pyridine.
Addition of the Propoxyphenyl Group: The propoxyphenyl group can be added via a nucleophilic substitution reaction using 3-propoxyphenyl bromide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, silica-supported fluoroboric acid can be used as a catalyst to facilitate the synthesis of benzodiazepine derivatives .
化学反応の分析
反応の種類
10-ヘキサノイル-3,3-ジメチル-11-(3-プロポキシフェニル)-2,3,4,5,10,11-ヘキサヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オンは、さまざまな種類の化学反応を起こします。具体的には、以下のような反応があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は、プロポキシフェニル基またはヘキサノイル基で起こります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド(DMF)中の水素化ナトリウム。
主な生成物
酸化: カルボン酸やケトンの形成。
還元: アルコールやアミンの形成。
置換: 置換ベンゾジアゼピン誘導体の形成。
4. 科学研究への応用
10-ヘキサノイル-3,3-ジメチル-11-(3-プロポキシフェニル)-2,3,4,5,10,11-ヘキサヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オンは、科学研究でいくつかの用途があります。
化学: 他のベンゾジアゼピン誘導体の合成における前駆体として使用されます。
生物学: GABA_A受容体に対する結合親和性とその潜在的な不安解消効果について研究されています。
医学: 不安解消薬および鎮静剤としての潜在的な使用について調査されています。
工業: 新規医薬品および化学中間体の開発に使用されています。
科学的研究の応用
10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its binding affinity to GABA_A receptors and its potential anxiolytic effects.
Medicine: Investigated for its potential use as an anxiolytic and sedative agent.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
作用機序
この化合物は、主に中枢神経系のGABA_A受容体との相互作用を通じてその効果を発揮します。これらの受容体に結合することで、ガンマアミノ酪酸(GABA)の抑制効果を強化し、神経抑制の増加につながり、結果として不安解消効果と鎮静効果が得られます。
類似化合物との比較
類似化合物
ジアゼパム: 不安解消効果と鎮静効果が類似した、よく知られたベンゾジアゼピンです。
ロラゼパム: 不安解消効果のために使用される、もう1つのベンゾジアゼピンです。
クロナゼパム: 抗けいれん薬および不安解消効果が知られています。
独自性
10-ヘキサノイル-3,3-ジメチル-11-(3-プロポキシフェニル)-2,3,4,5,10,11-ヘキサヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オンは、その特定の構造修飾によって独特です。これは、他のベンゾジアゼピンと比較して、異なる薬物動態学的および薬力学的特性をもたらす可能性があります。ヘキサノイル基とプロポキシフェニル基の存在は、GABA_A受容体に対する結合親和性と選択性を影響し、異なる治療効果と副作用プロファイルを招く可能性があります。
特性
分子式 |
C30H38N2O3 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
5-hexanoyl-9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H38N2O3/c1-5-7-8-16-27(34)32-25-15-10-9-14-23(25)31-24-19-30(3,4)20-26(33)28(24)29(32)21-12-11-13-22(18-21)35-17-6-2/h9-15,18,29,31H,5-8,16-17,19-20H2,1-4H3 |
InChIキー |
FVKBVJWTRKUICC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10963968.png)




![[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10963996.png)
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B10963998.png)
![Methyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10964010.png)
![2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10964013.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10964016.png)
![2,2-Dimethyl-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B10964021.png)
![(5-Bromo-2-chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10964026.png)
![N-[(4-methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B10964039.png)
![3-(4-chlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10964041.png)
